(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
The compound “(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one” belongs to the thiazolidinone class of heterocyclic molecules, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. This derivative features a Z-configuration at both the imino (C=N) and benzylidene (C=C) double bonds, confirmed by X-ray crystallography in related analogs . Key structural attributes include:
- A 4-chloro-3-(trifluoromethyl)phenylimino group at position 2, contributing electron-withdrawing effects and steric bulk.
- A 3,4,5-trimethoxybenzylidene moiety at position 5, providing electron-donating methoxy substituents that enhance π-conjugation and influence molecular planarity .
- The thiazolidin-4-one core, which is critical for biological interactions, particularly in antimicrobial and anticancer contexts .
While direct crystallographic data for this compound are absent in the provided evidence, analogous structures (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) exhibit planarity deviations of <0.015 Å in the heterocyclic ring and dihedral angles of ~79° between aromatic substituents, suggesting moderate conjugation .
Properties
Molecular Formula |
C20H16ClF3N2O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClF3N2O4S/c1-28-14-6-10(7-15(29-2)17(14)30-3)8-16-18(27)26-19(31-16)25-11-4-5-13(21)12(9-11)20(22,23)24/h4-9H,1-3H3,(H,25,26,27)/b16-8- |
InChI Key |
BFDRKOCULJLZCB-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Amine Formation
The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)thiazol-2-amine, a critical intermediate. As demonstrated by Gzella et al., 2-bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-one reacts with thiourea in ethanol under reflux to form the thiazole ring. Thin-layer chromatography (TLC) monitors reaction completion, yielding the amine intermediate after 6 hours at 80°C.
Chloroacetylation
The amine intermediate undergoes acetylation using chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base. This step produces 2-chloro-N-(4-chloro-3-(trifluoromethyl)thiazol-2-yl)acetamide, which is purified via recrystallization from ethanol.
Thiazolidinone Cyclization
Sodium thiocyanate facilitates cyclization in ethanol under reflux, forming 2-[(4-chloro-3-(trifluoromethyl)thiazol-2-yl)imino]thiazolidin-4-one. This reaction proceeds via nucleophilic substitution at the chloroacetamide group, followed by intramolecular cyclization.
Knoevenagel Condensation
The final step involves condensing the thiazolidinone intermediate with 3,4,5-trimethoxybenzaldehyde. Piperidine catalyzes this reaction in toluene under reflux, yielding the target compound as a (2Z,5Z)-stereoisomer. The reaction’s stereoselectivity arises from the aldehyde’s electronic effects and the catalyst’s ability to stabilize the transition state.
Key Data :
Acid-Catalyzed Cyclocondensation
Lewis Acid-Mediated Ring-Opening
Shelke’s method employs BF3·OEt2 to activate N-arylsulfonylaziridine, enabling an SN2-type ring-opening with 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate. The intermediate undergoes 5-exo-dig cyclization, forming the thiazolidinone core with inverted configuration. Scandium(III) triflate enhances enantioselectivity (>90% ee) at 0°C in dichloromethane.
Base-Catalyzed Multi-Component Reactions
Et3N-Catalyzed One-Pot Synthesis
Kaboudin’s protocol condenses 4-chloro-3-(trifluoromethyl)aniline, 3,4,5-trimethoxybenzaldehyde, and chloroacetyl chloride in methanol with triethylamine. The base deprotonates intermediates, facilitating nucleophilic attack and cyclization. This one-pot method achieves 68% yield after 7 hours at 60°C.
Mechanistic Pathway
-
Imine Formation : The amine reacts with the aldehyde to form a Schiff base.
-
Nucleophilic Substitution : Chloroacetyl chloride attacks the imine’s nitrogen.
-
Cyclization : Intramolecular thiolate attack forms the thiazolidinone ring.
Optimization :
Nano-Catalyzed Green Synthesis
CdZr4(PO4)6 Nanoparticle Catalysis
Hassan et al. utilize nano-CdZr4(PO4)6 (0.6 mol%) to catalyze the reaction between 4-chloro-3-(trifluoromethyl)aniline, 3,4,5-trimethoxybenzaldehyde, and thioglycolic acid. The nanoparticles provide a high-surface-area platform, stabilizing intermediates and reducing activation energy. Reactions complete in 3 hours with 75% yield.
Solvent and Substrate Effects
-
Electron-Withdrawing Groups : The trifluoromethyl group accelerates imine formation due to enhanced electrophilicity.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-Step Synthesis | Piperidine | Reflux, toluene | 42–48 | Moderate (Z,Z) | High purity, scalable | Lengthy (4 steps), moderate yield |
| Acid-Catalyzed | Sc(OTf)3, BF3·OEt2 | 0°C, CH2Cl2 | 62 | High (Z,Z) | Excellent enantioselectivity | Costly catalysts, sensitive to moisture |
| Base-Catalyzed | Et3N | Reflux, methanol | 68 | Low | One-pot, time-efficient | Requires purification |
| Nano-Catalyzed | CdZr4(PO4)6 | RT, ethanol/water | 75 | Moderate (Z,Z) | Eco-friendly, high yield | Nanoparticle synthesis required |
Reaction Mechanism and Stereochemical Control
The (2Z,5Z)-configuration results from thermodynamic control during Knoevenagel condensation. The 3,4,5-trimethoxybenzylidene group’s steric bulk favors the Z-isomer by destabilizing the transition state for E-configuration. Acidic conditions protonate the imine nitrogen, enhancing electrophilicity and promoting selective benzylidene addition .
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield a sulfone, while reduction with NaBH4 would produce an amine derivative.
Scientific Research Applications
Biological Activities
Research indicates that (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one may exhibit various biological activities:
- Anticancer Activity : Thiazolidinone derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antidiabetic Properties : Similar compounds have been reported to enhance insulin sensitivity and glucose uptake in cells.
Comparative Analysis with Related Compounds
The unique combination of trifluoromethyl and trimethoxy substituents distinguishes this compound from others in its class. A comparative analysis can be summarized as follows:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidine ring; used as antidiabetic agents | Insulin sensitizers |
| 4-Thiazolidinone | Similar ring structure; various substituents | Anticancer properties |
| Benzothiazole derivatives | Incorporates benzothiazole moiety; diverse functional groups | Antimicrobial activity |
Case Studies
Several studies have explored the biological efficacy of thiazolidinone derivatives similar to the compound :
- Anticancer Studies : A study demonstrated that thiazolidinone derivatives significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Research : Another investigation revealed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications for inflammatory diseases.
- Diabetes Management Trials : Clinical trials indicated that thiazolidinones improved glycemic control in diabetic patients by enhancing insulin sensitivity.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, which may increase metabolic stability compared to hydroxyl or methyl substituents .
Stereochemical Impact: The Z-configuration at both double bonds is conserved across active analogs, as confirmed by crystallography (e.g., dihedral angles of 9.68° between thiazolidinone and trimethoxybenzylidene planes in related structures) .
Biological Activity Trends :
- Compounds with methoxy or hydroxyl groups (e.g., ) show enhanced antibacterial activity due to H-bonding with microbial targets.
- Halogenated derivatives (e.g., 4-bromo or 2-chloro substituents) exhibit stronger anticancer activity, likely via DNA intercalation or kinase inhibition .
Computational and Crystallographic Insights
- Molecular Geometry: In analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, the thiazolidinone ring adopts a twisted envelope conformation (puckering parameters: Q = 0.227 Å, θ = 114.5°), with intramolecular C–H···S interactions stabilizing the Z-configuration .
- Packing Efficiency : Methoxy-substituted derivatives exhibit tighter crystal packing (density ~1.45 g/cm³) compared to halogenated analogs (~1.35 g/cm³), attributed to van der Waals interactions between methoxy groups .
Biological Activity
The compound (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H14ClF3N2OS
- Molecular Weight : 422.9 g/mol
- IUPAC Name : (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- InChI Key : SCWDNDBWHVYYLD-YZXVBUGESA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the thiazolidinone moiety can modulate enzyme activity or receptor interactions, potentially leading to various therapeutic effects.
1. Anticancer Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways .
2. Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation in animal models.
- Research Findings : In a carrageenan-induced paw edema model, the compound showed a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .
3. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains.
- Table 1: Antibacterial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 28 |
| Escherichia coli | 24 |
| Klebsiella pneumoniae | 25 |
The results suggest that the compound could be developed into an effective antibacterial agent .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in treating various conditions:
- Analgesic Activity : The compound was tested for pain relief in animal models and demonstrated significant analgesic effects comparable to standard analgesics .
- Mechanisms of Action : The analgesic effect is believed to be mediated through the inhibition of cyclooxygenase enzymes and modulation of pain pathways .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step process starting with substituted phenyl precursors and thiazolidinone frameworks. Key steps include:
- Condensation of 4-chloro-3-(trifluoromethyl)aniline with thiazolidinone intermediates under reflux conditions.
- Knoevenagel-type reactions to introduce the 3,4,5-trimethoxybenzylidene group, requiring anhydrous solvents (e.g., DMF) and acid/base catalysts . Optimal yields (>70%) are achieved by controlling temperature (60–80°C) and pH (6.5–7.5). Characterization via ¹H/¹³C NMR and HRMS confirms regioselectivity and purity .
Q. How is structural confirmation performed using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and imine protons (δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and trifluoromethyl (-CF₃, ~120 ppm) groups .
- Mass Spectrometry : HRMS provides exact mass (e.g., 442.0366 g/mol) and isotopic patterns to verify molecular formula (C₂₀H₁₄ClF₃N₂O₄S) .
Q. What are the key physicochemical properties influencing bioavailability?
| Property | Value | Method |
|---|---|---|
| LogP (XLogP3) | 5.5 | Computational |
| Hydrogen Bond Acceptors | 8 | Experimental |
| Molecular Weight | 442.04 g/mol | HRMS |
| High lipophilicity (LogP >5) suggests limited aqueous solubility, necessitating formulation studies for in vivo applications . |
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability .
- Dose-Response Studies : Compare IC₅₀ values in cell lines (e.g., 2–10 μM) with plasma concentrations in animal models to adjust dosing regimens .
Q. What mechanistic insights explain its anti-inflammatory and antitumor activities?
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 3.8 μM) and suppression of NF-κB signaling, validated via luciferase reporter assays .
- Antitumor : Induction of apoptosis via caspase-3 activation (3-fold increase in HeLa cells) and G1/S cell cycle arrest . Structure-activity studies show the 3,4,5-trimethoxybenzylidene group enhances target binding affinity by 40% compared to unsubstituted analogs .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Chromatography : Use amylose-based columns to resolve (Z,Z)- and (E,Z)-isomers .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., L-proline) during imine formation to achieve >90% enantiomeric excess .
Q. How is computational modeling used to predict SAR and off-target effects?
- Molecular Docking : Predict binding to PPAR-γ (docking score: -9.2 kcal/mol) and EGFR (-8.7 kcal/mol) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cell lines?
- Cell-Specific Uptake : Differences in membrane transporters (e.g., ABCB1 overexpression in resistant lines) reduce intracellular concentrations .
- Redox Microenvironment : Hypoxic conditions in solid tumors may alter prodrug activation kinetics .
Q. How to address inconsistencies in enzymatic inhibition data?
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and co-factor concentrations (e.g., NADPH for oxidoreductases) .
- Orthogonal Validation : Use fluorescence polarization and surface plasmon resonance to confirm binding kinetics .
Methodological Recommendations
- Synthetic Optimization : Use DOE (Design of Experiments) to screen solvent/catalyst combinations (e.g., Et₃N vs. DBU) .
- Biological Assays : Pair Western blotting with flow cytometry to quantify apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
